DL-Tryptophan

Description

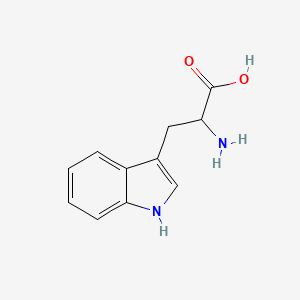

Tryptophan is an alpha-amino acid that is alanine bearing an indol-3-yl substituent at position 3. It has a role as a Daphnia magna metabolite. It is an alpha-amino acid, an aminoalkylindole, a polar amino acid and an aromatic amino acid. It contains a 1H-indol-3-ylmethyl group. It is a conjugate base of a tryptophanium. It is a conjugate acid of a tryptophanate. It is a tautomer of a tryptophan zwitterion.

DL-Tryptophan is a natural product found in Smallanthus sonchifolius, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021418 | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 291.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-12-6, 27813-82-7, 73-22-3 | |

| Record name | (±)-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, DL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

293 °C | |

| Record name | (±)-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of DL-Tryptophan in the Serotonin Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, is the sole metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). The regulation of serotonin synthesis is a critical area of research in neuroscience and drug development, with implications for mood disorders, sleep regulation, and cognitive function. DL-Tryptophan, a racemic mixture of its L- and D-stereoisomers, serves as a source of the biologically active L-Tryptophan. This technical guide provides an in-depth examination of the biochemical cascade from tryptophan to serotonin, the specific role and metabolic fate of this compound, quantitative data from relevant studies, and detailed experimental protocols for investigating this pathway.

The Serotonin Synthesis Pathway

The biosynthesis of serotonin from L-Tryptophan is a two-step enzymatic process that occurs primarily in the serotonergic neurons of the central nervous system and enterochromaffin cells of the gastrointestinal tract.[1][2]

Step 1: Hydroxylation of L-Tryptophan

The initial and rate-limiting step in serotonin synthesis is the hydroxylation of L-Tryptophan at the 5-position of its indole (B1671886) ring to form 5-hydroxytryptophan (B29612) (5-HTP).[1][3] This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) .[3] TPH requires molecular oxygen, ferrous iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[4] There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues, and TPH2, which is the primary isoform in the brain.[3] The activity of TPH2 is highly dependent on the availability of L-Tryptophan, as the enzyme is typically not saturated with its substrate under normal physiological conditions.[5][6]

Step 2: Decarboxylation of 5-HTP

Following its formation, 5-HTP is rapidly decarboxylated to produce serotonin (5-HT). This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1][4] AADC is a non-specific enzyme that also catalyzes the final step in the synthesis of dopamine.[4] Unlike TPH, AADC is not typically saturated, and thus the conversion of 5-HTP to serotonin is very efficient.[1]

Caption: The two-step enzymatic conversion of L-Tryptophan to Serotonin.

The Role and Metabolism of this compound

This compound is a racemic mixture containing equal parts L-Tryptophan and D-Tryptophan. For the purpose of serotonin synthesis, only the L-isomer is directly utilized by the enzymatic machinery of the pathway.[5]

-

L-Tryptophan: As detailed above, L-Tryptophan is the direct precursor for serotonin synthesis. Its transport across the blood-brain barrier and subsequent conversion by TPH are the primary determinants of central serotonin levels.[[“]]

-

D-Tryptophan: The D-isomer does not serve as a direct precursor for serotonin. In mammals, D-Tryptophan is primarily metabolized in the liver via the kynurenine (B1673888) pathway, similar to L-Tryptophan, through the action of enzymes like Tryptophan 2,3-dioxygenase (TDO).[6][8] While some microorganisms possess enzymes that can racemize D-amino acids to their L-forms, this is not a significant pathway for serotonin production in mammals. Therefore, when administering this compound, it should be considered that only 50% of the mixture is the direct substrate for serotonin synthesis.

Competing Metabolic Pathways for Tryptophan

It is crucial for researchers to recognize that the serotonin pathway accounts for only a small fraction of total L-Tryptophan metabolism. The majority of dietary tryptophan is catabolized through other routes.

-

Kynurenine Pathway: This is the principal metabolic route, accounting for over 95% of tryptophan degradation.[3][6] Initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) in the liver and Indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, this pathway produces several neuroactive metabolites, such as kynurenic acid and quinolinic acid.[3][9] Factors like stress and inflammation can upregulate IDO and TDO, shunting tryptophan away from serotonin synthesis and towards the kynurenine pathway.[1][3]

-

Indole Pathway: In the gastrointestinal tract, gut microbiota can metabolize tryptophan into various indole derivatives, which can influence gut health and systemic inflammation.[10]

-

Protein Synthesis: As an essential amino acid, tryptophan is also incorporated into proteins throughout the body.[5]

Caption: Major metabolic fates of L-Tryptophan in mammals.

Quantitative Data Summary

The majority of quantitative research has focused on L-Tryptophan supplementation. The data presented here can be used to infer the effects of the L-isomer within a this compound formulation.

Table 1: L-Tryptophan Pharmacokinetics in Healthy Humans (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Plasma Half-life (t½) | Decreases with increasing dose | Oral doses of 10, 25, and 50 mg/kg | [11][12] |

| Volume of Distribution (Vd) | Decreases with increasing dose | Oral doses of 10, 25, and 50 mg/kg | [11][12] |

| Plasma Clearance | Decreases with long-term administration | 50 mg/kg twice daily for 7 days | [11][12] |

| Plasma Protein Binding | ~85% bound to albumin (pre-load) | Healthy young males | [11] |

Table 2: L-Tryptophan Dosage in Clinical Trials

| Condition | Dosage Range (per day) | Outcome | Reference |

| Post-Operative Delirium | 3 grams (1g, three times daily) | Investigating reduction in delirium duration/incidence | [13][14] |

| Depression | 2 - 6 grams | Reported improvement in mild to moderate symptoms | [15][16] |

| Premenstrual Dysphoric Disorder (PMDD) | 3 - 6 grams | Improvement in mood symptoms | [16] |

| Sleep Disorders / Insomnia | 1 - 2 grams (at bedtime) | Can improve sleep quality | [15][17] |

| Mood in Healthy Individuals | 0.14 - 3 grams | May decrease anxiety and increase positive mood | [18] |

Note: High doses of tryptophan, especially in combination with serotonergic drugs like SSRIs or MAOIs, can lead to serotonin syndrome and should be administered under medical supervision.[17][19]

Experimental Protocols

Investigating the tryptophan-serotonin pathway requires precise and validated methodologies. Below are overviews of common experimental protocols.

Quantification of Tryptophan and Serotonin via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical (ECD) or fluorescence detection (FLD) is a standard method for quantifying tryptophan, serotonin, and its metabolites in biological samples.[20][21]

Methodology Overview:

-

Sample Collection & Preparation:

-

Tissue (e.g., brain): Tissues are rapidly dissected, weighed, and homogenized in a suitable buffer, often containing an antioxidant and an internal standard.[20]

-

Homogenization: Typically performed in a solution like perchloric acid to precipitate proteins.[20]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., >10,000 g) at 4°C to pellet proteins and cellular debris.[20]

-

Supernatant Collection: The resulting supernatant, containing the analytes of interest, is carefully collected for analysis.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier like methanol (B129727) or acetonitrile (B52724) is used for elution. The pH is typically acidic to ensure proper ionization of the analytes.

-

Injection: A small volume (e.g., 20 µL) of the supernatant is injected into the HPLC system.

-

-

Detection and Quantification:

-

Fluorescence Detection (FLD): Highly sensitive for tryptophan and serotonin due to their native fluorescence. Excitation/emission wavelengths are set specifically (e.g., ~285/345 nm for serotonin).[20]

-

Electrochemical Detection (ECD): Provides high sensitivity by measuring the current generated when the analyte is oxidized at an electrode surface.

-

Quantification: Analyte concentrations are determined by comparing their peak areas to those of a standard curve generated with known concentrations of the compounds.[21]

-

In Vivo Microdialysis for Extracellular Serotonin Measurement

In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[2][22][23]

Caption: A typical experimental workflow for in vivo microdialysis.

PET Imaging of Tryptophan Metabolism

Positron Emission Tomography (PET) allows for the non-invasive, in vivo visualization and quantification of metabolic pathways. For the tryptophan pathway, the tracer α-[¹¹C]-methyl-L-tryptophan ([¹¹C]AMT) is used.[24][25]

Methodology Overview:

-

Tracer Administration: [¹¹C]AMT, a radiolabeled analog of tryptophan, is administered intravenously.[26] The methyl group prevents its incorporation into proteins, allowing it to trace the metabolic pathways of interest.[27]

-

Tracer Uptake: [¹¹C]AMT crosses the blood-brain barrier and is taken up into brain cells.

-

Metabolic Trapping: In serotonergic neurons, [¹¹C]AMT is metabolized by TPH and AADC. In other cells, it can enter the kynurenine pathway via IDO. The resulting radiolabeled metabolites are "trapped" within the cells.

-

PET Scanning: The PET scanner detects the gamma rays emitted from the decay of the ¹¹C isotope.

-

Image Reconstruction & Analysis: Dynamic scan data are used to generate kinetic models that can estimate the rate of tryptophan metabolism in different brain regions.[25] An increased uptake of [¹¹C]AMT can indicate heightened activity in either the serotonin or kynurenine pathway.[24][26]

Conclusion

This compound serves as a precursor for serotonin synthesis by providing the essential L-Tryptophan isomer. The conversion of L-Tryptophan to serotonin is a tightly regulated, two-step process, with the activity of Tryptophan Hydroxylase being the rate-limiting factor. The availability of L-Tryptophan for this pathway is influenced by competition for transport across the blood-brain barrier and the significant catabolism through the kynurenine pathway. For researchers and drug development professionals, understanding these intricate dynamics is paramount. The use of robust experimental techniques such as HPLC, in vivo microdialysis, and PET imaging allows for the detailed investigation of this pathway, providing critical insights into the neurobiology of serotonin and the development of novel therapeutic strategies targeting this vital neurotransmitter system.

References

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species Differences in Tryptophan Metabolism and Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Enzymatic conversion of L- and D-tryptophan to kynurenine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Systemic tryptophan homeostasis [frontiersin.org]

- 10. Overview of Tryptophan Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. nootropicsexpert.com [nootropicsexpert.com]

- 16. L-Tryptophan – Health Information Library | PeaceHealth [peacehealth.org]

- 17. vitaminexpress.org [vitaminexpress.org]

- 18. naturalequineessentials.com [naturalequineessentials.com]

- 19. tryptophan (L-tryptophan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 20. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 21. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design and automated production of 11C-alpha-methyl-l-tryptophan (11C-AMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of D-isomer versus L-isomer of Tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, exists as two stereoisomers, L-tryptophan and D-tryptophan. While L-tryptophan is a fundamental component of proteins and a precursor to critical bioactive molecules such as serotonin (B10506) and niacin, the metabolic significance of D-tryptophan is increasingly being recognized. This technical guide provides a comprehensive overview of the distinct metabolic fates of D- and L-tryptophan, detailing the enzymatic pathways, quantitative metabolic parameters, and experimental methodologies for their study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

L-tryptophan is an essential amino acid that must be obtained from the diet and serves as a building block for protein synthesis.[1] Beyond its role in protein structure, L-tryptophan is the precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin (B1676174) via the serotonin pathway.[2][3] It is also the primary substrate for the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan catabolism and produces metabolites involved in inflammation, immune response, and neuronal function.[2][4] A third, minor pathway involves the gut microbiota, which metabolizes tryptophan into various indole (B1671886) derivatives.

D-tryptophan, the D-stereoisomer, is not incorporated into proteins in mammals but has been shown to be metabolized and exert biological effects. Its metabolic fate is primarily governed by the enzyme D-amino acid oxidase (DAAO), which can convert it into metabolites that intersect with the kynurenine pathway or lead to its inversion to L-tryptophan. Understanding the differential metabolism of these two isomers is crucial for various fields, including nutrition, neuroscience, and pharmacology.

Metabolic Pathways of L-Tryptophan

The metabolism of L-tryptophan is multifaceted, primarily proceeding through three distinct pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway.

The Kynurenine Pathway

The kynurenine pathway is the principal route of L-tryptophan catabolism, accounting for over 95% of its degradation.[2] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[4] TDO is primarily found in the liver, while IDO is more widely distributed in extrahepatic tissues.[2] The pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.

The Serotonin Pathway

A small but physiologically vital fraction of L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan (B29612) (5-HTP), the rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2] 5-HTP is then decarboxylated to serotonin. This pathway is central to the regulation of mood, sleep, and appetite.

The Indole Pathway

The gut microbiota metabolizes L-tryptophan to produce a variety of indole derivatives, such as indole, indole-3-acetic acid, and indole-3-propionic acid. These metabolites can have local effects on the gut environment and can also be absorbed into circulation to exert systemic effects.

Metabolic Pathways of D-Tryptophan

The metabolism of D-tryptophan is distinct from its L-isomer and is primarily initiated by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[5][6][7]

D-Amino Acid Oxidase (DAAO) Pathway

DAAO catalyzes the oxidative deamination of D-tryptophan to indole-3-pyruvic acid. This intermediate can then be further metabolized. Notably, DAAO activity can lead to the formation of kynurenine pathway metabolites.[5] The enzyme is also involved in the conversion of D-tryptophan to L-tryptophan in some species.[5]

Quantitative Comparison of D- and L-Tryptophan Metabolism

The following tables summarize key quantitative data comparing the metabolic fate of D- and L-tryptophan.

Table 1: Pharmacokinetic Parameters of D- and L-Tryptophan

| Parameter | D-Tryptophan | L-Tryptophan | Species | Reference |

| Plasma Clearance | More rapid | Slower | Dog | [8] |

| Plasma Half-life (t½) | Significantly smaller | Larger | Rat | [5] |

| Conversion to L-isomer | Appreciable | Not applicable | Rat | [5][9] |

| Conversion to L-isomer | Not appreciable | Not applicable | Dog | [8] |

Table 2: Urinary Excretion of Tryptophan and its Metabolites

| Compound | Administration of D-Tryptophan | Administration of L-Tryptophan | Species | Reference |

| Tryptophan | Majority excreted | Little change in excretion | Chick | [9] |

| Tryptophan | At most 1% excreted | Little change in excretion | Rat | [9] |

| Kynurenine | Increased excretion | Increased excretion | Human | [4][10] |

| Indoleacetic acid | - | Increased excretion | Human | [4] |

| 5-hydroxyindoleacetic acid (5-HIAA) | No change | Little change in excretion | Dog, Human | [4][8] |

Table 3: Enzyme Kinetics of D-Amino Acid Oxidase with D-Tryptophan

| Enzyme | Substrate | Kcat (s⁻¹) | Km (mM) | Species | Reference |

| Human D-Amino Acid Oxidase | D-Tryptophan | - | - | Human | [6][11][12] |

| Note: Specific kinetic values for human DAAO with D-tryptophan are not readily available in the provided search results, but the enzyme is known to metabolize D-tryptophan. |

Signaling Pathways and Experimental Workflows

Metabolic Pathways of L-Tryptophan

Caption: Major metabolic pathways of L-Tryptophan.

Metabolic Pathway of D-Tryptophan

Caption: Primary metabolic pathway of D-Tryptophan.

Experimental Workflow for Tryptophan Metabolite Analysis

Caption: General experimental workflow for tryptophan metabolite analysis.

Experimental Protocols

Quantification of Tryptophan and Metabolites by HPLC

Objective: To quantify tryptophan and its metabolites (e.g., kynurenine, serotonin, 5-HIAA) in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV and/or fluorescence detector

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile (B52724) and aqueous buffer (e.g., sodium acetate, sodium phosphate)

-

Perchloric acid (PCA)

-

Standard solutions of tryptophan and its metabolites

-

Sample preparation reagents (e.g., centrifuge, filters)

Procedure:

-

Sample Preparation (Brain Tissue):

-

Homogenize brain tissue in 0.1 M PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 15 mM sodium acetate, pH 4.8). A typical starting condition could be 5% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection:

-

UV detector at 280 nm for tryptophan and kynurenine.

-

Fluorescence detector with excitation at ~285 nm and emission at ~365 nm for tryptophan, and excitation at ~285 nm and emission at ~345 nm for serotonin and 5-HIAA.

-

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the analytes.

-

Inject standards and samples.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

-

Measurement of Tryptophan Hydroxylase (TPH) Activity

Objective: To determine the activity of TPH, the rate-limiting enzyme in serotonin synthesis.

Method: Radioenzymatic Assay

Principle: TPH utilizes O₂ and a reduced pterin (B48896) cofactor to convert a tritiated tryptophan substrate to 5-hydroxytryptophan and ³H₂O. The amount of ³H₂O produced is proportional to the enzyme activity.

Materials:

-

[³H]-L-tryptophan

-

Reduced pterin cofactor (e.g., 6-methyltetrahydropterin)

-

Catalase

-

Dithiothreitol (DTT)

-

Ammonium (B1175870) sulfate

-

Ferrous ammonium sulfate

-

MES buffer (pH 7.0)

-

Acidified charcoal

-

Liquid scintillation counter and vials

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing MES buffer, [³H]-L-tryptophan, reduced pterin, catalase, DTT, ammonium sulfate, and ferrous ammonium sulfate.

-

Enzyme Reaction:

-

Add the enzyme preparation (e.g., brain tissue homogenate) to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination and Separation:

-

Stop the reaction by adding acidified charcoal. The charcoal adsorbs the unreacted [³H]-L-tryptophan and the product.

-

Centrifuge to pellet the charcoal.

-

-

Measurement:

-

Transfer the supernatant containing the ³H₂O to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate the enzyme activity based on the amount of ³H₂O produced.

Method: Continuous Fluorometric Assay

Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan results in a significant increase in fluorescence. The rate of this increase is proportional to TPH activity.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture similar to the radioenzymatic assay but using non-radiolabeled L-tryptophan.

-

Measurement:

-

Monitor the increase in fluorescence in a microplate reader with excitation at 300 nm and emission at 330 nm over time.

-

-

Calculation: Determine the rate of fluorescence increase, which is directly proportional to the enzyme concentration.

Measurement of D-Amino Acid Oxidase (DAAO) Activity

Objective: To measure the activity of DAAO, the key enzyme in D-tryptophan metabolism.

Method: Direct Spectrophotometric Assay

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia (B1221849), and hydrogen peroxide. The formation of the α-keto acid can be monitored by the increase in absorbance in the UV range.

Materials:

-

UV/Vis spectrophotometer

-

Quartz microcuvettes

-

Disodium (B8443419) pyrophosphate buffer (pH 8.5)

-

D-tryptophan solution

-

α-Keto acid standard solution

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing disodium pyrophosphate buffer and the D-tryptophan solution.

-

Enzyme Reaction:

-

Add the DAAO enzyme preparation.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the α-keto acid product (e.g., ~330 nm for indole-3-pyruvic acid).

-

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

Method: Coupled Enzyme Assay for Ammonium Production

Principle: The ammonia produced by the DAAO reaction is used by L-glutamate dehydrogenase (GDH) to convert α-ketoglutarate to L-glutamate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is measured.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the D-amino acid substrate, α-ketoglutarate, NADH, and GDH in a suitable buffer.

-

Enzyme Reaction:

-

Add the DAAO enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm.

-

-

Calculation: The rate of decrease in absorbance is proportional to the DAAO activity.

In Vivo Microdialysis for Tryptophan Metabolism Study

Objective: To measure the extracellular levels of tryptophan and its metabolites in the brain of a living animal.

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat, mouse).

-

Implant a guide cannula stereotaxically into the brain region of interest.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals.

-

-

Analysis:

-

Analyze the collected dialysate for tryptophan and its metabolites using a sensitive analytical technique like HPLC with electrochemical detection or LC-MS/MS.

-

Conclusion

The metabolic pathways of D- and L-tryptophan are distinct, leading to the formation of different profiles of bioactive metabolites. L-tryptophan is predominantly catabolized via the kynurenine pathway, with a smaller but crucial portion directed towards serotonin synthesis. D-tryptophan metabolism is primarily driven by D-amino acid oxidase, which can lead to its conversion to L-tryptophan or entry into the kynurenine pathway. The quantitative differences in their pharmacokinetics and metabolic end-products have significant implications for their physiological and pathological roles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate metabolism of both tryptophan isomers, paving the way for a deeper understanding of their functions and the development of novel therapeutic strategies.

References

- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. Tryptophan, D(+)-Tryptophan, and L-Tryptophan_Chemicalbook [chemicalbook.com]

- 4. Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Amino Acid Oxidase, D- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 8. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inversion of D-tryptophan to L-tryptophan and excretory patterns in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-dependent effects of L-tryptophan administration on urinary excretion of L-tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

DL-Tryptophan as a Precursor for Kynurenine Pathway Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of DL-Tryptophan as a precursor to the kynurenine (B1673888) pathway, a critical metabolic route with implications in neuroscience, immunology, and oncology. This document details the enzymatic cascade, quantitative analysis of key metabolites, and standardized experimental protocols for their measurement.

The Kynurenine Pathway: A Central Route of Tryptophan Metabolism

The kynurenine pathway is the primary metabolic fate of tryptophan in mammals, accounting for over 95% of its catabolism.[1][2][3] This complex pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][4] While L-tryptophan is the direct substrate for these enzymes, D-tryptophan, present in the racemic this compound mixture, can be enzymatically converted to L-tryptophan.[5] The pathway generates a series of neuroactive and immunomodulatory metabolites, ultimately leading to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2][4]

The initial and rate-limiting step of the kynurenine pathway is the oxidation of tryptophan's indole (B1671886) ring.[3][4] This reaction is catalyzed by two distinct enzymes:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO plays a crucial role in regulating systemic tryptophan levels.[3][6]

-

Indoleamine 2,3-dioxygenase (IDO): Found in various extrahepatic tissues, IDO is an important immunomodulatory enzyme.[3][6] It exists in two isoforms, IDO1 and IDO2.[7]

Following the initial conversion, the pathway branches into several arms, producing a variety of biologically active molecules, including kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN).[1][8][9]

Quantitative Data on Kynurenine Pathway Metabolites

The concentrations of kynurenine pathway metabolites can vary based on physiological and pathological conditions. The following table summarizes baseline concentrations of key metabolites in human plasma/serum and cerebrospinal fluid (CSF). It is important to note that most of the available data pertains to the metabolism of L-tryptophan.

| Metabolite | Matrix | Concentration Range | Reference |

| Tryptophan | Plasma/Serum | 48.8 - 25,000 ng/mL | [7] |

| CSF | 0.06 - 83 µM | [10] | |

| Kynurenine | Plasma/Serum | 1.2 - 5,000 ng/mL | [7] |

| CSF | 0.006 - 8.3 µM | [10] | |

| Kynurenic Acid | Plasma/Serum | 0.98 - 500 ng/mL | [7] |

| CSF | 50 nM - 500 nM | [10] | |

| 3-Hydroxykynurenine | Plasma/Serum | 0.98 - 250 ng/mL | [7] |

| CSF | 50 nM - 500 nM | [10] | |

| Quinolinic Acid | Plasma/Serum | 300 nM - 3000 nM | [10] |

| CSF | - | ||

| 3-Hydroxyanthranilic Acid | Plasma/Serum | 1.2 - 5,000 ng/mL | [7] |

| CSF | 40 nM - 400 nM | [10] |

Experimental Protocols: Quantification of Kynurenine Pathway Metabolites

Accurate quantification of kynurenine pathway metabolites is crucial for understanding their roles in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Detailed Methodology for LC-MS/MS Analysis

This protocol outlines a robust method for the simultaneous quantification of multiple kynurenine pathway metabolites in biological matrices.

1. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 10 µL of an internal standard mix (containing deuterated analogues of the analytes).

-

Precipitate proteins by adding 200 µL of ice-cold methanol.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. The following are examples:

-

Tryptophan: 205.1 -> 188.1

-

Kynurenine: 209.1 -> 192.1

-

Kynurenic Acid: 190.1 -> 144.1

-

Quinolinic Acid: 168.0 -> 124.0

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Conclusion

This technical guide provides a foundational understanding of this compound's role as a precursor to the kynurenine pathway and offers practical guidance for the quantitative analysis of its key metabolites. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the multifaceted roles of this critical metabolic pathway in health and disease. The neuroactive and immunomodulatory nature of kynurenine metabolites underscores the importance of continued research in this area for the development of novel therapeutic strategies.[9][11]

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Research on D-Tryptophan's Immunomodulatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptophan, an essential amino acid, is a critical regulator of immune homeostasis. While the L-isomer is primarily utilized for protein synthesis, both L- and D-Tryptophan are metabolized through pathways that produce a host of bioactive molecules with profound immunomodulatory effects. This technical guide provides an in-depth exploration of the foundational research concerning D-Tryptophan's role in modulating the immune system. We will delve into the core metabolic pathways, the key enzymatic players, the resulting immunologically active catabolites, and their mechanisms of action, with a particular focus on the Kynurenine (B1673888) Pathway and the Aryl Hydrocarbon Receptor (AhR) signaling cascade. This document synthesizes current understanding, presents available data in a structured format, outlines key experimental methodologies, and provides visual diagrams of the critical signaling and metabolic pathways.

Tryptophan Metabolism: The Kynurenine Pathway

The vast majority of free tryptophan is degraded via the Kynurenine Pathway (KP).[1][2][3] This pathway is central to immune regulation, and its activity is initiated by three key rate-limiting enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO).[1][4][5] These enzymes catalyze the conversion of tryptophan (both L- and D-isomers) into N-formylkynurenine, which is subsequently hydrolyzed to form kynurenine.[1][6]

-

IDO1: An extrahepatic enzyme expressed in various tissues and immune cells, including macrophages and dendritic cells.[1][5][7] Its expression is strongly induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[5][8]

-

IDO2: A more recently discovered isoform structurally similar to IDO1.[9] While it shares the ability to catabolize tryptophan, it has different substrate specificities and inhibitor sensitivities.[9]

-

TDO: Primarily a hepatic enzyme that regulates systemic tryptophan levels.[1][10]

The catabolism of tryptophan through this pathway serves two primary immunomodulatory functions: the depletion of the essential amino acid tryptophan and the production of biologically active kynurenine and its downstream metabolites.[7][11]

Diagram: The Kynurenine Pathway

Caption: Overview of the Kynurenine Pathway for Tryptophan catabolism.

Core Immunomodulatory Mechanisms

Tryptophan Depletion and T-Cell Function

IDO-mediated degradation of tryptophan in the local tissue microenvironment creates a state of amino acid starvation for immune cells, particularly T lymphocytes.[5][12] This depletion is a powerful immunosuppressive mechanism that leads to:

-

Inhibition of T-Cell Proliferation: Tryptophan is essential for T-cell proliferation.[7][10][13] Its absence halts cell cycle progression, preventing clonal expansion of effector T cells.[13]

-

Induction of T-Cell Anergy: Tryptophan deprivation can render T cells unresponsive to antigenic stimulation.[14]

-

Apoptosis of Activated T-Cells: Prolonged tryptophan starvation sensitizes activated T cells to apoptosis, a process partially mediated by Fas signaling.[13][15]

This process is sensed by the General Control Nondepressible 2 (GCN2) kinase.[14][16] Depletion of tryptophan activates GCN2, which in turn leads to a cascade of events that suppresses T-cell function and can promote the generation of regulatory T cells (Tregs).[17]

Bioactivity of Kynurenine Pathway Metabolites

The accumulation of kynurenine and its derivatives creates an immunosuppressive milieu.[11][12] These metabolites are not inert byproducts; they are signaling molecules that actively modulate immune cell function. The most significant mechanism through which many of these metabolites, including kynurenine itself, exert their effects is by acting as ligands for the Aryl Hydrocarbon Receptor (AhR).[16][18][19][20]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor crucial for regulating immunity, particularly at barrier surfaces like the gut and skin.[18][21] A wide range of tryptophan metabolites, whether generated by host enzymes or gut microbiota, can bind to and activate AhR.[22][23][24]

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, AhR resides in the cytoplasm. The binding of a ligand, such as kynurenine, causes a conformational change.[25]

-

Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.[25]

-

Dimerization: In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[25]

-

DNA Binding and Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, thereby regulating their transcription.[14][25]

AhR activation influences a broad spectrum of immune cells, leading to outcomes such as the differentiation of anti-inflammatory Tregs and IL-10-producing cells, and the modulation of Th17 cell responses.[22][26]

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling

Caption: Ligand-dependent activation of the Aryl Hydrocarbon Receptor pathway.

Specific Roles of D-Tryptophan and its Derivatives

While sharing the general metabolic fate of L-Tryptophan, D-Tryptophan has unique characteristics and applications in immunomodulation.

D-Tryptophan as a Substrate for AhR Agonists

Research has shown that the enzyme D-amino acid oxidase (DAAO) can metabolize D-Tryptophan to produce indole-3-pyruvic acid (I3P).[25] This intermediate can then be converted into potent agonists for the Aryl Hydrocarbon Receptor, providing a direct pathway from D-Tryptophan to AhR-mediated immune regulation.[25]

D-Tryptophan Derivatives as IDO Inhibitors

Paradoxically, derivatives of D-Tryptophan are among the most studied inhibitors of the IDO pathway. The most prominent example is 1-Methyl-D-tryptophan (also known as Indoximod or 1-D-MT).[11]

-

Indoximod (1-D-MT): Initially developed as a competitive inhibitor of the IDO1 enzyme, Indoximod was designed to block tryptophan catabolism, thereby preventing tryptophan depletion and the production of immunosuppressive kynurenines.[11][12] The goal of this therapeutic strategy, particularly in oncology, is to reverse the immunosuppressive tumor microenvironment and restore anti-tumor T-cell activity.[12] However, further studies have suggested that Indoximod may exert its anti-tumor effects through off-target mechanisms that are independent of direct IDO1 enzyme blockade.[11]

Quantitative Data Summary

The foundational research available in the public domain primarily describes the qualitative mechanisms of D-Tryptophan's immunomodulatory effects. Specific quantitative data, such as dose-response curves for cytokine production or precise IC50 values for enzyme inhibition from peer-reviewed experimental studies, are not consistently detailed in the provided search results. For drug development purposes, accessing primary research articles is essential to extract such detailed quantitative information.

Table 1: Key Molecules and Their Immunomodulatory Function

| Molecule/Entity | Primary Function in this Context | Effect on Immune System | Key Mediators |

| D-Tryptophan | Precursor/Substrate | Can be metabolized into immunomodulatory molecules. | DAAO, IDO1/2, TDO |

| IDO1/TDO | Rate-limiting enzymes | Deplete Tryptophan; Produce Kynurenine. | IFN-γ (inducer) |

| Tryptophan Depletion | Metabolic Stress State | Suppresses T-cell proliferation and function; Induces apoptosis. | GCN2 Pathway |

| Kynurenine | Bioactive Metabolite | Immunosuppressive; Induces immune tolerance. | Aryl Hydrocarbon Receptor (AhR) |

| Aryl Hydrocarbon R. (AhR) | Transcription Factor | Modulates immune cell differentiation (e.g., Tregs, Th17). | Kynurenine, Indoles, etc. |

| 1-D-MT (Indoximod) | IDO Pathway Inhibitor | Aims to block immunosuppression by preventing Trp catabolism. | IDO1 (target), other off-target effects |

Experimental Protocols and Methodologies

T-Cell Proliferation Assay

-

Objective: To measure the effect of tryptophan depletion or the presence of its metabolites on the ability of T-cells to proliferate in response to stimulation.

-

Methodology Outline:

-

Isolate T-cells from splenocytes or peripheral blood.

-

Culture T-cells in a chemically defined medium. For testing depletion, use tryptophan-free medium versus a control medium. For testing metabolites, add varying concentrations of kynurenine or other catabolites.

-

Activate the T-cells using anti-CD3/CD28 antibodies or a specific antigen.

-

After a set incubation period (e.g., 72 hours), assess proliferation. This is commonly done by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE) with flow cytometry.

-

A reduction in proliferation in the tryptophan-free or metabolite-containing cultures compared to the control indicates an inhibitory effect.[13]

-

AhR Activation Assay (Reporter Gene Assay)

-

Objective: To determine if a compound (e.g., a D-Tryptophan metabolite) can act as a ligand and activate the Aryl Hydrocarbon Receptor.

-

Methodology Outline:

-

Use a cell line (e.g., Hepa-1c1c7) that has been stably transfected with a reporter plasmid.

-

This plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple Dioxin Responsive Elements (DREs).

-

Culture the cells and expose them to various concentrations of the test compound. A known AhR agonist (e.g., TCDD) is used as a positive control.

-

After incubation, lyse the cells and measure the activity of the reporter enzyme.

-

An increase in reporter activity compared to the vehicle control indicates that the compound activated AhR, leading to the transcription of the reporter gene.

-

Diagram: Experimental Workflow for Assessing Immunomodulation

Caption: General workflow for in vitro assessment of immunomodulatory compounds.

Conclusion and Future Directions

D-Tryptophan and its metabolic derivatives are integral players in the complex network of immune regulation. The foundational research clearly establishes two major avenues of influence: the catabolism of tryptophan via the IDO/TDO pathway leading to localized amino acid depletion and the generation of immunosuppressive kynurenines, and the subsequent activation of the Aryl Hydrocarbon Receptor by these metabolites. This dual mechanism positions the D-Tryptophan metabolic axis as a compelling target for therapeutic intervention in a range of diseases characterized by immune dysregulation, from cancer to autoimmune disorders. Future research should focus on elucidating the specific off-target effects of D-Tryptophan-derived drugs like Indoximod, quantifying the in vivo potency of various D-Tryptophan metabolites as AhR agonists, and understanding the complex interplay between host and microbial metabolism of D-Tryptophan in shaping systemic and mucosal immunity.

References

- 1. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indoleamine 2,3-dioxygenase 2 (IDO2) and the kynurenine pathway: characteristics and potential roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Analysis, Nutrition, and Health Benefits of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Systemic tryptophan homeostasis [frontiersin.org]

- 11. aging-us.com [aging-us.com]

- 12. nbinno.com [nbinno.com]

- 13. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. parenchymabio.com [parenchymabio.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Modulation of immunity by tryptophan microbial metabolites [frontiersin.org]

- 24. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. D-Amino Acid Oxidase Generates Agonists of the Aryl Hydrocarbon Receptor from D-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of DL-Tryptophan: A Technical Guide to its Roles in Protein Synthesis and Cellular Growth

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted roles of DL-Tryptophan, a racemic mixture of D- and L-tryptophan, in fundamental cellular processes. While L-Tryptophan is a well-established proteinogenic amino acid essential for protein synthesis and a precursor for various bioactive molecules, the function of its stereoisomer, D-Tryptophan, is more nuanced. This document elucidates the distinct and overlapping functions of these isomers, their metabolic fates, and their impact on cellular signaling pathways that govern protein synthesis and cell proliferation.

The Stereoisomers of Tryptophan: Foundational Differences

Tryptophan, an essential amino acid, exists as two stereoisomers: L-Tryptophan and D-Tryptophan.[1] This structural difference is fundamental to their biological roles.

-

L-Tryptophan: As one of the 20 standard amino acids, L-Tryptophan is directly incorporated into polypeptide chains during protein synthesis.[2][3] It is a crucial building block for cellular structures and enzymes. Beyond its role in protein synthesis, L-Tryptophan is a precursor to several vital bioactive molecules, including the neurotransmitter serotonin, the hormone melatonin, and niacin (Vitamin B3).[4]

-

D-Tryptophan: In contrast, D-Tryptophan is not used in protein synthesis in eukaryotes.[1][2] While it is found in some bacterial peptides, its role in mammalian cells is primarily metabolic and regulatory.[1] D-Tryptophan can be metabolized by the enzyme D-amino acid oxidase (DAAO), initiating a cascade of downstream effects.[5]

Impact on Protein Synthesis

L-Tryptophan is indispensable for protein synthesis. Its availability can be a rate-limiting factor for this process.[4] Studies have demonstrated a direct correlation between L-Tryptophan concentration and the rate of protein synthesis.

D-Tryptophan, not being a substrate for ribosomal protein synthesis, does not directly contribute to the elongation of polypeptide chains. However, its metabolic products can indirectly influence the cellular environment and signaling pathways that regulate protein synthesis. A comparative study on the effects of L-Tryptophan and a D,L-analog on hepatic protein synthesis in rats showed that only L-Tryptophan was associated with an increase in protein synthesis and polyribosomal aggregation.[6]

Table 1: Effect of L-Tryptophan Supplementation on Protein Synthesis in Bovine Mammary Epithelial (MAC-T) Cells

| L-Tryptophan Concentration (mM) | Relative Medium Protein Quantity (at 48h) | Relative β-casein mRNA Expression | Relative mTOR mRNA Expression | Relative RPS6 mRNA Expression |

| 0 | 100% | 1.0 | 1.0 | 1.0 |

| 0.3 | Increased | - | - | - |

| 0.6 | Increased | - | - | - |

| 0.9 | Peak Increase | ~2.5-fold increase | ~1.8-fold increase | ~1.5-fold increase |

| 1.2 | Decreased from peak | - | - | - |

| 1.5 | Decreased from peak | - | - | - |

| Data summarized from a study investigating the effects of L-Tryptophan on milk protein synthesis.[7][8][9][10] The relative protein quantity is presented as a percentage of the control (0 mM L-Tryptophan). mRNA expression is shown as a fold change relative to the control. |

Role in Cellular Growth and Proliferation

The influence of this compound on cellular growth is a composite of the distinct actions of its L- and D-isomers.

L-Tryptophan directly supports cell growth by providing the necessary building blocks for protein synthesis, which is essential for cell division and expansion. Furthermore, L-Tryptophan activates the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[8]

D-Tryptophan's role is indirect and mediated through its metabolism. The enzyme D-amino acid oxidase (DAAO) converts D-Tryptophan into indole-3-pyruvic acid. This can then be transaminated to L-Tryptophan, thereby entering the protein synthesis and other L-Tryptophan-dependent pathways. Alternatively, D-Tryptophan can be metabolized into the kynurenine (B1673888) pathway, producing a range of bioactive metabolites that can modulate cellular processes.[5] For instance, certain D-amino acids have been shown to inhibit the growth of some cancer cell lines.[11]

Table 2: Comparative Biological Activity of D- and L-Tryptophan on CCL17 Secretion by KM-H2 Cells

| Tryptophan Isomer | Concentration | Relative CCL17 Secretion (% of control) |

| L-Tryptophan | 10 µM | ~100% |

| 100 µM | ~100% | |

| 1 mM | ~100% | |

| D-Tryptophan | 10 µM | ~120%* |

| 100 µM | ~150%** | |

| 1 mM | ~200%*** | |

| Data summarized from a study showing the dose-dependent effect of D-Tryptophan, but not L-Tryptophan, on the secretion of the chemokine CCL17.[12] This demonstrates a distinct biological activity of the D-isomer. Statistical significance is denoted by asterisks. |

Signaling Pathways

The isomers of tryptophan influence distinct and overlapping signaling pathways to regulate protein synthesis and cellular growth.

L-Tryptophan and the mTOR Pathway

L-Tryptophan, like other essential amino acids, is a potent activator of the mTOR signaling pathway. This pathway is a master regulator of cell growth and proliferation. Activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[8]

D-Tryptophan Metabolism and the Kynurenine Pathway

D-Tryptophan is metabolized by D-amino acid oxidase (DAAO) into indole-3-pyruvic acid, which can then enter the kynurenine pathway. This pathway generates several bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[13] Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that regulates genes involved in cell growth, differentiation, and immune responses.[14][15] Activation of AHR by kynurenine can lead to either pro-proliferative or anti-proliferative effects depending on the cellular context.[6]

Experimental Protocols

Protein Synthesis Rate Measurement ([³H]-Leucine Incorporation Assay)

This protocol measures the rate of de novo protein synthesis by quantifying the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins.

Materials:

-

Cell culture medium (with and without L-leucine)

-

[³H]-Leucine

-

Trichloroacetic acid (TCA), 10% and 5% (w/v)

-

Ethanol, 80% (v/v)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in multi-well plates and culture until they reach the desired confluency.

-

Wash cells with pre-warmed phosphate-buffered saline (PBS) and incubate in leucine-free medium for 1 hour to deplete intracellular leucine pools.

-

Replace the medium with experimental medium containing different concentrations of this compound, D-Tryptophan, or L-Tryptophan.

-

Add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL.

-

Incubate for 1-4 hours at 37°C.

-

To stop the incorporation, place the plate on ice and wash the cells twice with ice-cold PBS.

-

Precipitate the proteins by adding ice-cold 10% TCA and incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the protein pellet twice with ice-cold 5% TCA, followed by one wash with 80% ethanol.[14]

-

Air-dry the pellets.

-

Solubilize the protein pellet in lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16][17]

Cellular Growth and Viability Assessment (MTT/XTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound, D-Tryptophan, or L-Tryptophan. Include untreated control wells.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692).[18][19]

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are completely dissolved.[15]

-

Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.[11][13]

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound presents a dual-faceted role in cellular physiology. The L-isomer is a direct and essential participant in protein synthesis and a key activator of the mTOR pathway, promoting cellular growth. The D-isomer, while not incorporated into proteins, is not inert. Its metabolism via D-amino acid oxidase and subsequent entry into the kynurenine pathway generates bioactive metabolites that can modulate cell signaling, including the Aryl Hydrocarbon Receptor pathway, thereby indirectly influencing cell proliferation and other cellular functions. Understanding the distinct contributions of each isomer is critical for researchers in drug development and cellular biology, as the overall effect of this compound will be a composite of these divergent and potentially interacting pathways. Further research is warranted to fully elucidate the quantitative impact of D-Tryptophan and its metabolites on the intricate network of signaling pathways that govern protein synthesis and cellular growth.

References

- 1. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of amino acids and amino acid derivatives on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of tryptophan–NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 14. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aseica.es [aseica.es]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism of 6-fluoro-DL-tryptophan in Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the exploratory studies on the metabolism of 6-fluoro-DL-tryptophan (6-F-Trp) in brain tissue. It covers its mechanism of action, metabolic pathways, and the analytical methodologies used for its study, with a focus on its effects on the serotonergic system.

Introduction

6-fluoro-DL-tryptophan is a synthetic halogenated analog of the essential amino acid L-tryptophan. It serves as a valuable research tool for investigating the serotonergic pathways in the brain. By substituting a hydrogen atom with fluorine at the 6th position of the indole (B1671886) ring, 6-F-Trp acts as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis.[1] This property allows for the controlled depletion of serotonin, enabling detailed studies of its role in various neurological processes.[1][2] Furthermore, 6-F-Trp is metabolized within the brain, forming fluorinated analogs of serotonin and its metabolites, which can be used as tracers to monitor the dynamics of the serotonergic system.[3]

Mechanism of Action and Neurochemical Effects

Intraperitoneal administration of 6-fluoro-DL-tryptophan in rats leads to a dose-dependent and transient depletion of serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.[3] The maximum depletion of 5-HT, reaching approximately 60-65%, is observed between 1 and 3 hours post-administration, with levels returning to baseline within 6 hours.[3] Notably, 6-F-Trp does not significantly affect the levels of catecholaminergic neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576) or their metabolites.[1][3] The brain elimination half-life of 6-F-Trp is estimated to be between 0.5 and 1 hour.[3]

Quantitative Data on Neurochemical Effects

The following table summarizes the quantitative effects of 6-fluoro-DL-tryptophan administration on various neurochemicals in the rat brain.

| Parameter | Dosage (mg/kg, i.p.) | Time Post-Administration | Effect | Brain Region(s) | Reference |

| Serotonin (5-HT) | 50-200 | 1-3 hours | 60-65% depletion (maximum) | Four unspecified brain areas | [3] |

| 120 | 4 hours | Significant reduction | Whole brain | [2] | |

| 200 | 1 hour | Exponential decrease | Whole brain | [1] | |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | 50-200 | 3 hours | 40-60% reduction | Four unspecified brain areas | [3] |

| 200 | Not specified | No significant alteration | Whole brain | [1] | |

| Tryptophan (Trp) | 50-200 | Not specified | Large, dose-dependent increase | Four unspecified brain areas | [3] |

| Norepinephrine | 50-200 | Not specified | No effect | Four unspecified brain areas | [3] |

| Dopamine | 50-200 | Not specified | No effect | Four unspecified brain areas | [3] |

| 6-fluoro-DL-tryptophan Half-life | 50-200 | - | 0.5-1 hour | Four unspecified brain areas | [3] |

Metabolism of 6-fluoro-DL-tryptophan in the Brain

6-fluoro-DL-tryptophan is metabolized in the brain via the serotonergic pathway, leading to the formation of three primary fluorinated metabolites. These compounds have been identified through liquid chromatography with electrochemical detection and radioenzymology.[3]

The identified metabolites are:

-

6-fluoro-5-hydroxytryptophan

-

6-fluoro-5-hydroxytryptamine (6-fluoro-5-HT)

-

6-fluoro-5-hydroxyindoleacetic acid (6-fluoro-5-HIAA)

The metabolic conversion of 6-F-Trp to these fluorinated analogs suggests that it can serve as a precursor for tracing serotonergic neuronal pools.[3]